molecular formula C14H22N2O B3877186 N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide

N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide

Cat. No. B3877186
M. Wt: 234.34 g/mol
InChI Key: WNIAYEDKENRQAK-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide, also known as DMAB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMAB is a member of the benzamide class of compounds and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide is not fully understood. However, it is believed to act through the modulation of neurotransmitter systems in the brain. N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide has also been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide is also stable under normal laboratory conditions. However, there are some limitations to the use of N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide in lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experiments. N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide. One area of research is the development of new synthetic methods for N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide that can improve its solubility and increase its half-life. Another area of research is the investigation of N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide's potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Finally, the development of new animal models that can better mimic human neurological diseases could lead to new insights into the therapeutic potential of N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide.
Conclusion
In conclusion, N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide is a synthetic compound that has significant potential for use in the treatment of neurological disorders. Its anticonvulsant, analgesic, and anti-inflammatory effects make it an attractive candidate for further research. While there are limitations to its use in lab experiments, new synthetic methods and animal models could lead to new insights into its therapeutic potential.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models. N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-6-7-13(10-12(11)2)14(17)15-8-5-9-16(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIAYEDKENRQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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